1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)-
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Overview
Description
1-Azabicyclo[322]nonane, 6-(5-isoxazolylethynyl)- is a complex organic compound characterized by its bicyclic structure and the presence of an isoxazole ring
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- typically involves multiple steps. One common method starts with the preparation of the bicyclic core through a Diels-Alder reaction, followed by functionalization to introduce the isoxazole ring. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions often involve reagents like lithium aluminium hydride, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring, using reagents like sodium hydride or potassium tert-butoxide
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential antiprotozoal activities, particularly against Plasmodium falciparum and Trypanosoma brucei rhodesiense
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for developing new therapeutic agents
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets. In the context of its antiprotozoal activity, it is believed to interfere with the metabolic pathways of the parasites, leading to their inhibition or death. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- can be compared with other azabicyclo compounds such as:
3-Azabicyclo[3.2.2]nonane: Similar in structure but with different substitution patterns, leading to varied biological activities
8-Azabicyclo[3.2.1]octane: This compound is the core structure of tropane alkaloids, which have significant biological activities.
The uniqueness of 1-Azabicyclo[3.2.2]nonane, 6-(5-isoxazolylethynyl)- lies in its specific substitution with the isoxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
651314-69-1 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-[2-(1-azabicyclo[3.2.2]nonan-6-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C13H16N2O/c1-2-11-6-9-15(8-1)10-12(11)3-4-13-5-7-14-16-13/h5,7,11-12H,1-2,6,8-10H2 |
InChI Key |
MUOYPFCEWMPPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C1)CC2C#CC3=CC=NO3 |
Origin of Product |
United States |
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